molecular formula C23H23ClN6 B5766928 4-(4-benzylpiperazin-1-yl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5766928
M. Wt: 418.9 g/mol
InChI Key: DEGWGLDDXFJSOQ-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorobenzyl group at position 1 and a 4-benzylpiperazinyl moiety at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor, antiviral, and kinase inhibitory activities . This compound’s structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry. Below, we compare it with structurally analogous compounds, focusing on synthesis, substituent effects, and biological activities.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c24-21-9-5-4-8-19(21)16-30-23-20(14-27-30)22(25-17-26-23)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWGLDDXFJSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to the benzyl/chlorobenzyl groups and the piperazine/piperidine substituents. These alterations influence physicochemical properties, target affinity, and pharmacokinetics.

Compound Name Substituents (Position 1 / Position 4) Molecular Formula Key Structural Differences vs. Target Compound Biological Targets/Activities Reference
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl / 4-Phenethylpiperazinyl C₂₅H₂₆ClN₇ -Cl at para-benzyl; phenethyl vs. benzyl on piperazine GPR35/GPR55 modulation
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl / 4-Phenylpiperazinyl C₂₂H₂₁ClN₆ -Cl at para-benzyl; phenyl directly attached to piperazine NOD1 receptor interaction
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl / 4-Benzhydrylpiperazinyl C₃₁H₃₀N₆ -CH₃ at para-benzyl; bulky benzhydryl group Not explicitly stated; likely kinase inhibition
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl / 3,5-Dimethylpiperidinyl C₁₉H₂₂ClN₅ Piperidine ring (vs. piperazine); dimethyl substitution Predicted enhanced membrane permeability
4-Amino-1-((3R)-piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Piperidin-3-yl / 4-Phenoxyphenyl C₂₃H₂₁N₇O Amino group at position 4; phenoxyphenyl substitution High-throughput kinase screening

Pharmacological Activities

  • Kinase Inhibition: Analogues like PP2 (4-amino-3-(4-chlorophenyl)-1-t-butyl-pyrazolo[3,4-d]pyrimidine) inhibit Src-family kinases, suggesting the core’s utility in targeting ATP-binding pockets .
  • G-Protein Coupled Receptor (GPCR) Modulation : Substituents on the piperazine ring (e.g., phenethyl, benzyl) influence affinity for GPR35 and GPR55, implicated in metabolic and inflammatory diseases .
  • Antitumor Activity : Chlorine substituents enhance cytotoxicity, as seen in 4-chloro derivatives acting as intermediates for antitumor agents .

Structure-Activity Relationships (SAR)

  • Chlorine Position: 2-Chlorobenzyl (target) vs.
  • Piperazine Substitution : Benzyl groups (target) improve lipophilicity and blood-brain barrier penetration compared to phenyl or phenethyl substituents .
  • Heterocycle Flexibility : Piperidine () lacks the secondary amine in piperazine, reducing hydrogen-bonding capacity but improving metabolic stability.

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